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molecular formula C12H22N2O3 B062561 tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate CAS No. 159873-06-0

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Cat. No. B062561
M. Wt: 242.31 g/mol
InChI Key: XDRGUPXMFDJOFK-UHFFFAOYSA-N
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Patent
US05380724

Procedure details

A solution of 1-(tert-butoxycarbonyl)piperazine (18.6 g, 100 mmol) and epichlorohydrine (10.2 ml, 12.0 g, 130 mmol) in methanol (50 ml) was stirred at room temperature for 24 hours and the solvent was evaporated. The residue was dissolved in 200 ml of ether and the solution was stirred with 10N aqueous NaOH (100 ml) at room temperature for 2 hours. Then the organic layer was separated, washed with brine until neutral, dried over MgSO4 and concentrated to afford the title compound (21.8 g) as a pale yellowish viscous oil, yield: 90.1%.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
90.1%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:14]([CH:16]1[O:18][CH2:17]1)Cl>CO>[O:18]1[CH2:17][CH:16]1[CH2:14][N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
10.2 mL
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred with 10N aqueous NaOH (100 ml) at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml of ether
CUSTOM
Type
CUSTOM
Details
Then the organic layer was separated
WASH
Type
WASH
Details
washed with brine until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(CN2CCN(CC2)C(=O)OC(C)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 21.8 g
YIELD: PERCENTYIELD 90.1%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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